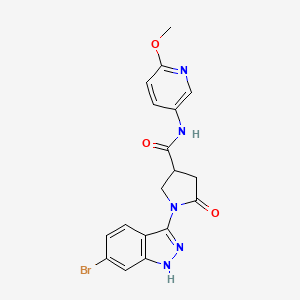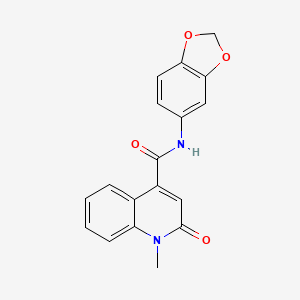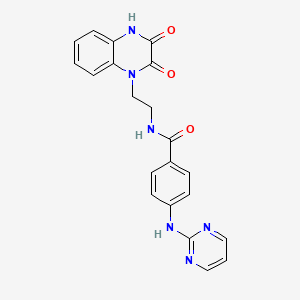![molecular formula C27H26ClN5O3S B12162730 2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B12162730.png)
2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-hydroxyphenyl)propylideneamino]acetamide is a complex organic compound that features a triazole ring, a chlorophenyl group, an ethoxyphenyl group, and a hydroxyphenyl group
准备方法
合成路线和反应条件
2-[[5-(4-氯苯基)-4-(4-乙氧基苯基)-1,2,4-三唑-3-基]硫代]-N-[(Z)-1-(4-羟基苯基)丙叉氨基]乙酰胺的合成通常涉及多个步骤,从三唑环的形成开始。这可以通过涉及肼衍生物和适当的醛或酮的环化反应来实现。后续步骤涉及通过各种取代反应引入氯苯基、乙氧基苯基和羟基苯基。最后一步涉及形成乙酰胺键。
工业生产方法
该化合物的工业生产可能涉及优化合成路线以最大限度地提高产率并降低成本。这可能包括使用催化剂来加速反应速率,以及实施连续流动反应器以提高效率。
化学反应分析
反应类型
该化合物可以进行几种类型的化学反应,包括:
氧化: 羟基苯基可以被氧化形成醌。
还原: 三唑环可以在特定条件下被还原。
取代: 氯苯基可以参与亲核芳香取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 可以使用硼氢化钠或氢化铝锂等还原剂。
取代: 胺或硫醇等亲核试剂可用于取代反应。
主要产物
氧化: 醌和其他氧化衍生物。
还原: 还原的三唑衍生物。
取代: 各种取代的苯基衍生物。
科学研究应用
化学
在化学中,该化合物可用作合成更复杂分子的构建块。其独特的结构允许各种功能化,使其成为通用的中间体。
生物学
在生物学研究中,可以探索该化合物作为药效团的潜力。
医药
在药物化学中,可以研究该化合物潜在的治疗特性。三唑环的存在以其生物活性而闻名,使其成为开发新药的候选药物。
工业
在工业中,该化合物可用于开发具有特定性能的新材料,例如提高稳定性或反应性。
作用机制
该化合物的作用机制取决于其具体的应用。在生物学环境中,它可以通过其三唑环和苯基与各种分子靶标(如酶或受体)相互作用。这些相互作用可以调节靶蛋白的活性,从而导致各种生物学效应。
相似化合物的比较
类似化合物
二氯苯胺: 具有两个氯原子的苯胺衍生物。
4-甲氧基苯乙胺: 用于合成各种有机化合物。
独特性
2-[[5-(4-氯苯基)-4-(4-乙氧基苯基)-1,2,4-三唑-3-基]硫代]-N-[(Z)-1-(4-羟基苯基)丙叉氨基]乙酰胺的独特之处在于它将三唑环与多个苯基组合在一起,每个苯基都具有不同的取代基。
属性
分子式 |
C27H26ClN5O3S |
|---|---|
分子量 |
536.0 g/mol |
IUPAC 名称 |
2-[[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-hydroxyphenyl)propylideneamino]acetamide |
InChI |
InChI=1S/C27H26ClN5O3S/c1-3-24(18-7-13-22(34)14-8-18)29-30-25(35)17-37-27-32-31-26(19-5-9-20(28)10-6-19)33(27)21-11-15-23(16-12-21)36-4-2/h5-16,34H,3-4,17H2,1-2H3,(H,30,35)/b29-24+ |
InChI 键 |
XPGFBULAFGKEIZ-RMLRFSFXSA-N |
手性 SMILES |
CC/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)OCC)C3=CC=C(C=C3)Cl)/C4=CC=C(C=C4)O |
规范 SMILES |
CCC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)OCC)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methyl-N-(3-methylpyridin-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B12162656.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12162658.png)
![(2E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B12162663.png)
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12162670.png)

![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12162675.png)
![3H-Indol-3-one, 2-methyl-, 2-[3-(4-morpholinylsulfonyl)phenyl]hydrazone](/img/structure/B12162682.png)

![3,6-dimethyl-N~4~-(2-pyridylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12162697.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide](/img/structure/B12162709.png)
![2'-(butan-2-yl)-1'-oxo-N-(1,3-thiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12162712.png)


